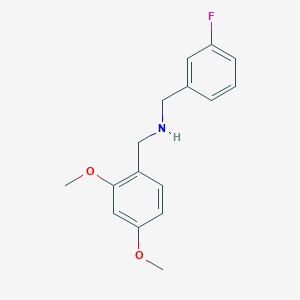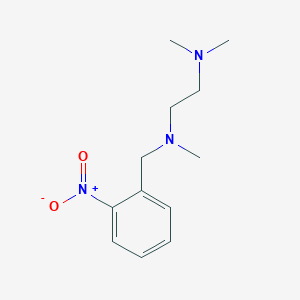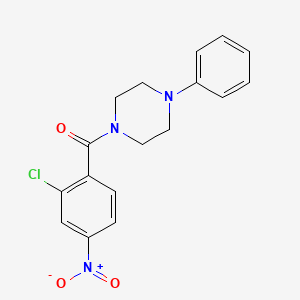![molecular formula C18H14F2O3 B5774434 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)
7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBOC, is a synthetic compound that belongs to the family of coumarin derivatives. DBOC has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one works by reacting with ROS to form a fluorescent adduct, which can be visualized using fluorescence microscopy. The fluorescence intensity of the adduct is directly proportional to the amount of ROS present in the cell, making 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one a useful tool for monitoring ROS levels in real-time. Additionally, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to be highly selective for ROS, with minimal interference from other cellular components.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to have other biochemical and physiological effects. For example, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways. By inhibiting PTP activity, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can modulate cellular signaling and potentially have therapeutic applications in diseases such as cancer and diabetes.
実験室実験の利点と制限
One of the main advantages of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is its high selectivity for ROS, which allows for accurate monitoring of ROS levels in living cells. Additionally, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for scientific research. However, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one does have some limitations, including its potential toxicity at high concentrations and its inability to detect specific types of ROS.
将来の方向性
There are several future directions for research on 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one. One area of interest is the development of new fluorescent probes based on the structure of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one that can detect specific types of ROS. Additionally, further studies are needed to determine the optimal concentration of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one for use in living cells and to investigate its potential toxicity. Finally, there is a need for more research on the therapeutic applications of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in diseases such as cancer and diabetes.
Conclusion:
In conclusion, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, or 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, is a synthetic compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process and has been shown to be a highly selective fluorescent probe for the detection of ROS in living cells. Additionally, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has other biochemical and physiological effects, including the inhibition of PTP activity, which could have therapeutic applications in diseases such as cancer and diabetes. While 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has some limitations, further research is needed to explore its potential applications and to develop new fluorescent probes based on its structure.
合成法
The synthesis method of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one involves several steps, including the condensation of 4-hydroxycoumarin and 2,6-difluorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl bromide to obtain 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in high yield. The purity of the compound can be further improved through recrystallization.
科学的研究の応用
7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which has been implicated in the pathogenesis of many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2O3/c1-2-11-8-18(21)23-17-9-12(6-7-13(11)17)22-10-14-15(19)4-3-5-16(14)20/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKHMNEISLHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)


![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)



![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)




![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)